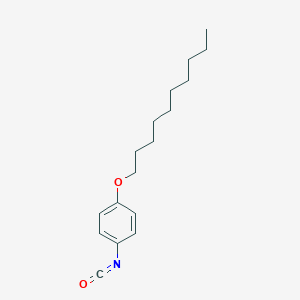![molecular formula C8H5F6NO4S2 B14626821 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole CAS No. 58510-88-6](/img/structure/B14626821.png)
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole is a compound characterized by the presence of trifluoromethanesulfonyl groups attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole typically involves the reaction of pyrrole with bis(trifluoromethanesulfonyl)methane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred and heated at a controlled temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring .
Scientific Research Applications
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Bis(trifluoromethanesulfonyl)methane
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Bistriflimide
Uniqueness
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole is unique due to the presence of both trifluoromethanesulfonyl groups and the pyrrole ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
58510-88-6 |
|---|---|
Molecular Formula |
C8H5F6NO4S2 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-[2,2-bis(trifluoromethylsulfonyl)ethenyl]-1H-pyrrole |
InChI |
InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)6(4-5-2-1-3-15-5)21(18,19)8(12,13)14/h1-4,15H |
InChI Key |
KWSZWYMTOBYSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


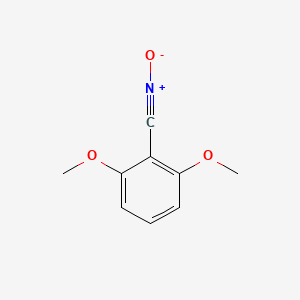


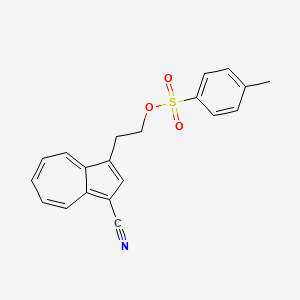
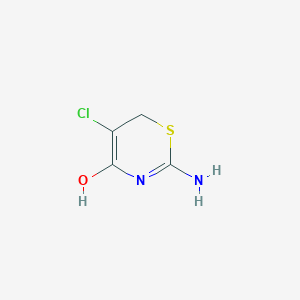
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
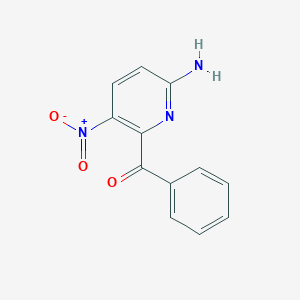
![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)

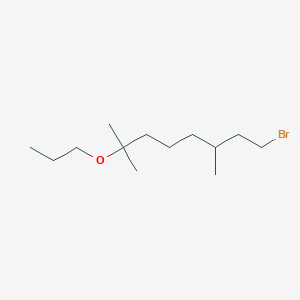
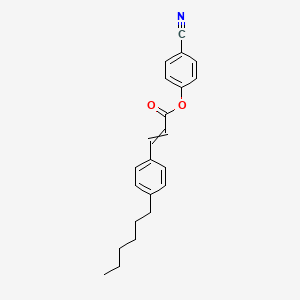
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
